(S)-2-oxo-1,3-oxazinane-6-carboxylic acid
CAS No.: 2091605-38-6
Cat. No.: VC3104940
Molecular Formula: C5H7NO4
Molecular Weight: 145.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091605-38-6 |
|---|---|
| Molecular Formula | C5H7NO4 |
| Molecular Weight | 145.11 g/mol |
| IUPAC Name | (6S)-2-oxo-1,3-oxazinane-6-carboxylic acid |
| Standard InChI | InChI=1S/C5H7NO4/c7-4(8)3-1-2-6-5(9)10-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1 |
| Standard InChI Key | XSJJNSBNJNVTIE-VKHMYHEASA-N |
| Isomeric SMILES | C1CNC(=O)O[C@@H]1C(=O)O |
| SMILES | C1CNC(=O)OC1C(=O)O |
| Canonical SMILES | C1CNC(=O)OC1C(=O)O |
Introduction
Chemical Structure and Properties
(S)-2-oxo-1,3-oxazinane-6-carboxylic acid (CAS No. 2091605-38-6) is a chiral heterocyclic compound containing a six-membered oxazinane ring with a carboxylic acid group at the 6-position. The molecule features an asymmetric center at the 6-position, with the S-configuration specifically indicated in its nomenclature. A closely related compound with the same core structure but different position of the carboxylic acid group has CAS No. 1543317-50-5 .
Physical and Chemical Properties
The compound exists as a powder at room temperature and exhibits characteristic reactivity patterns associated with both the oxazinane ring system and the carboxylic acid functionality. Key properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of (S)-2-oxo-1,3-oxazinane-6-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇NO₄ |
| Molecular Weight | 145.11 g/mol |
| Physical State | Powder |
| IUPAC Name | (S)-2-oxo-1,3-oxazinane-6-carboxylic acid |
| SMILES | C1COC(=O)NC1C(=O)O |
| InChI | InChI=1S/C5H7NO4/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8) |
| InChI Key | NWPSPESEXGPUGH-UHFFFAOYSA-N |
Structural Characteristics
The molecule contains several important functional groups that contribute to its chemical behavior:
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A 1,3-oxazinane heterocycle with a carbonyl at position 2 (lactam structure)
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A carboxylic acid group at position 6
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A stereogenic center at carbon 6 with (S) absolute configuration
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An NH group that can participate in hydrogen bonding
Synthesis and Preparation Methods
Synthetic Routes from Related Compounds
The synthesis of related 1,3-oxazinane derivatives has been documented in the literature. For example, chiral 6-hydroxymethyl 1,3-oxazinan-2-ones can be synthesized from carbohydrate derivatives via the reaction of optically pure 3-hydroxy-γ-butyrolactone with a primary amine to form an amide, which is subsequently reduced and carbonylated .
Another approach involves the cyclization of suitable precursors containing both hydroxyl and carbamate functionalities. For instance, 2-oxo-6-trihalomethyl- oxazinane-3-carboxylic acid ethyl esters have been prepared through a three-step synthesis from beta-alkoxyvinyl trihalomethyl ketones :
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Michael addition-substitution of ethyl carbamate on beta-alkoxyvinyl trihalomethyl ketones
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Reduction with NaBH₄ to form hydroxy-butyl carbamates
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Cyclization reaction with triphosgene
Analytical Characterization
Spectroscopic Analysis
The structural confirmation of (S)-2-oxo-1,3-oxazinane-6-carboxylic acid would typically involve various spectroscopic techniques. Based on its structure, the expected spectroscopic features would include:
Table 2: Predicted Spectroscopic Characteristics
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for CH₂-CH₂ of the oxazinane ring (δ ~1.5-2.5 ppm), CH at C6 (δ ~4-4.5 ppm), NH (δ ~5-6 ppm), COOH (δ ~10-12 ppm) |
| ¹³C NMR | Signals for carbonyl carbons (δ ~165-175 ppm), oxazinane ring carbons (δ ~40-70 ppm) |
| IR | Stretching bands for C=O (lactam ~1680-1700 cm⁻¹, carboxylic acid ~1700-1725 cm⁻¹), N-H (~3300 cm⁻¹), O-H (broad, ~2500-3300 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 145, characteristic fragmentation patterns |
Chromatographic Methods
High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with appropriate detection methods would be suitable for purity determination and quantitative analysis of this compound, with expected retention times dependent on the specific analytical conditions employed.
Biological Activities and Applications
Antimicrobial Properties
Related compounds such as 2-oxo-6-trihalomethyl- oxazinane-3-carboxylic acid ethyl esters have shown significant in vitro antimicrobial activity against various microorganisms including yeast-like fungi, bacteria, and algae . This suggests that (S)-2-oxo-1,3-oxazinane-6-carboxylic acid might exhibit similar properties, which warrants further investigation.
Structure-Activity Relationships
The structure-activity relationships (SAR) of oxazinane derivatives indicate that variations in the substituents and their positions can significantly impact biological activity. The (S) stereochemistry at C6 in (S)-2-oxo-1,3-oxazinane-6-carboxylic acid likely contributes to specific biological activity profiles through selective interactions with biological targets.
Current Research and Future Directions
Research Applications
(S)-2-oxo-1,3-oxazinane-6-carboxylic acid has potential applications in various research fields:
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As a building block in medicinal chemistry for the synthesis of biologically active compounds
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As a chiral auxiliary in asymmetric synthesis
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As a potential pharmacophore in drug discovery programs
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As a scaffold for developing new antibacterial agents
Future Research Perspectives
Future research directions for (S)-2-oxo-1,3-oxazinane-6-carboxylic acid might include:
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Development of improved synthetic routes with higher stereoselectivity
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Comprehensive evaluation of its biological activities
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Investigation of structure-activity relationships through synthesis of derivatives
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Exploration of its potential as a monomer for biodegradable polymers
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Studies on its coordination chemistry with various metal ions
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